4-Benzyl-2,6-dihydroxybenzoic acid
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Overview
Description
4-Benzyl-2,6-dihydroxybenzoic acid is an aromatic carboxylic acid with two hydroxyl groups and a benzyl substituent on the benzene ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of resorcinol using carbon dioxide in the presence of a suitable catalyst. This reaction typically occurs under high pressure and elevated temperatures. For example, resorcinol can react with carbon dioxide in the presence of an alkali metal salt at temperatures between 130-150°C and pressures of 1.35-1.45 MPa, using absolute ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as adsorption-based in situ product removal, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Benzyl-2,6-dihydroxybenzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular signaling pathways and gene expression. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic Acid: Known for its antimicrobial activity.
Protocatechuic Acid: Exhibits antioxidant and anticancer activities.
Gentisic Acid: Used for its anti-inflammatory and analgesic effects.
Uniqueness
4-Benzyl-2,6-dihydroxybenzoic acid is unique due to the presence of both hydroxyl and benzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.
Properties
CAS No. |
92254-70-1 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-benzyl-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C14H12O4/c15-11-7-10(6-9-4-2-1-3-5-9)8-12(16)13(11)14(17)18/h1-5,7-8,15-16H,6H2,(H,17,18) |
InChI Key |
VKQHNTWOYCSEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)O)C(=O)O)O |
Origin of Product |
United States |
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